4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22ClN3O2S2 and its molecular weight is 399.95. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of derivatives of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide were synthesized as potential anticancer agents. These compounds demonstrated remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar GI50 levels (Sławiński et al., 2012).
Synthesis Catalyst
1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating advantages such as excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
UV Protection and Antimicrobial Properties
Thiazole azodyes containing sulfonamide moiety were designed for cotton fabrics, enhancing dyeability and providing practical advantages such as UV protection and antibacterial properties (Mohamed et al., 2020).
Enhanced Activity in Endothelin Antagonists
Research on N-(isoxazolyl)sulfonamide endothelin antagonists has shown that halogen substitution, particularly with bromine or chlorine, significantly increases binding affinity for ETA and ETB receptors, potentiating their activities (Chan et al., 1996).
Anti-Inflammatory and Antiviral Agents
Celecoxib derivatives synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents have shown promising results in vitro against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Antimicrobial Activity
A series of arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the potential for development into new therapeutic agents (Sarvaiya et al., 2019).
Enzyme Inhibition
Sulfonamide hybrid Schiff bases of anthranilic acid were synthesized and characterized for their biological potential, including enzyme inhibition against AChE and BChE enzymes, demonstrating significant inhibitory activity (Kausar et al., 2019).
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S2/c1-20-7-9-21(10-8-20)17(14-6-11-24-13-14)12-19-25(22,23)16-4-2-15(18)3-5-16/h2-6,11,13,17,19H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDJTDDIPIEVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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